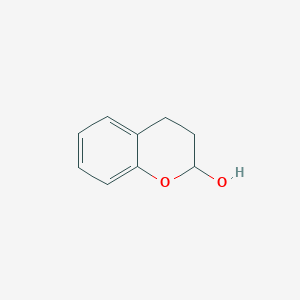

Chroman-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

32560-26-2 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3,4-dihydro-2H-chromen-2-ol |

InChI |

InChI=1S/C9H10O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9-10H,5-6H2 |

InChI Key |

FVOOPOSZDXPIMS-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2OC1O |

Canonical SMILES |

C1CC2=CC=CC=C2OC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chroman 2 Ol and Analogs

De Novo Synthesis Approaches

De novo strategies for constructing the chroman-2-ol ring system from acyclic or alternative cyclic precursors represent a fundamental approach in organic synthesis. These methods offer flexibility and control over the final structure.

Chemoenzymatic Transformations to Chiral Chroman-2-ols

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the practicality of chemical reactions to produce enantiomerically pure compounds. Lipases, in particular, are widely employed for the kinetic resolution of racemic alcohols and their derivatives, providing access to chiral building blocks for chroman synthesis.

A key strategy involves the enzymatic kinetic resolution (EKR) of racemic alcohols or esters. mdpi.com For instance, lipase (B570770) B from Candida antarctica (CaL-B) has been effectively used for the stereoselective acylation of chromane-based diols. researchgate.net This approach was instrumental in the synthesis of the chiral chroman skeleton of vitamin E members. researchgate.net The process typically involves the enantioselective acetylation of racemic alcohols using an acyl donor like vinyl acetate, which yields enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates with high optical purity. mdpi.com The resolution of racemic 3-aryloxy-1-nitrooxypropan-2-ols by lipase-catalyzed enantioselective acetylation is another example of this powerful technique for creating chiral precursors. researchgate.net

Reductive Synthesis from Lactone Precursors (e.g., Dihydrocoumarins)

The reduction of lactones, specifically dihydrocoumarins (chroman-2-ones), to the corresponding lactols (chroman-2-ols) is a direct and common method for their synthesis. Dihydrocoumarins are benzopyran derivatives present in numerous natural products and can be synthesized through various routes, including the hydrogenation of coumarins. researchgate.netresearchgate.net

The transformation of the lactone to a hemiacetal requires mild reducing agents to avoid over-reduction to the corresponding diol. A variety of reagents can be employed for this purpose. The resulting chroman-2-ols are valuable intermediates that can be converted into other significant chiral derivatives, including chromanes and 4H-chromenes. researchgate.net For example, an organocatalytic tandem Michael addition-hemiacetalization reaction can produce chroman-2-ols, which are then used as precursors for chiral dihydrocoumarins and chromanes. researchgate.net

Oxidative Ring-Contractive Transformations (e.g., from Tetrahydrobenzooxepinones)

A novel and efficient route to chroman-2-ols involves the oxidative ring-contraction of seven-membered lactones, such as tetrahydrobenzooxepinones. chemrxiv.orgresearchgate.net This skeletal editing approach allows for a carbon-to-oxygen atom swap, transforming tetralin-based structures into the privileged chroman scaffold. chemrxiv.orgresearchgate.netnih.gov

The process begins with the Baeyer-Villiger oxidation of 1-tetralones to yield seven-membered lactones (tetrahydrobenzooxepinones). chemrxiv.org These lactones are then silylated to form intermediate silyl (B83357) ketene (B1206846) acetals. chemrxiv.orgresearchgate.net The crucial step is the oxidative ring-contraction of these intermediates. chemrxiv.org Specific oxidants direct the transformation toward different products; for instance, lead tetraacetate and m-chloroperoxybenzoic acid (mCPBA) can promote the ring-contraction to yield chroman derivatives. chemrxiv.org The formation of chroman-2-ols through this pathway is proposed to proceed via a rare retro-[2+1]-cycloaddition, accompanied by the extrusion of carbon monoxide. chemrxiv.orgnih.gov This methodology has been successfully applied to over 40 examples, including the skeletal editing of natural products. researchgate.netresearchgate.net

Catalytic Strategies in this compound Synthesis

Catalysis offers powerful tools for the efficient and stereoselective synthesis of complex molecules like chroman-2-ols. Both organocatalysis and transition-metal catalysis have enabled the development of elegant domino and cascade reactions.

Organocatalytic Domino and Cascade Reactions (e.g., Michael/Hemiacetalization)

Organocatalytic domino reactions, particularly the Michael addition followed by an intramolecular hemiacetalization, have emerged as a highly effective strategy for constructing the this compound core with excellent stereocontrol. rsc.orgrsc.org These reactions typically involve the addition of a nucleophile, generated in situ from an aldehyde and an organocatalyst, to an electrophilic Michael acceptor such as an (E)-2-(2-nitrovinyl)phenol. rsc.orgrsc.orgresearchgate.net

The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, yields this compound intermediates. rsc.orgrsc.org These intermediates can then be oxidized with pyridinium (B92312) chlorochromate (PCC) to afford functionalized chroman-2-ones or undergo dehydroxylation to form chromanes. rsc.orgrsc.orgmdpi.com This method provides the desired products in high yields (up to 97%), excellent diastereoselectivities (up to 99:1 dr), and outstanding enantioselectivities (up to 99% ee). rsc.orgrsc.org The use of o-hydroxycinnamaldehydes as substrates in iminium-catalyzed Michael additions, followed by intramolecular hemiacetal formation, is another effective route to chiral chroman-2-ols. soton.ac.uk

Table 1: Organocatalytic Synthesis of this compound Derivatives via Michael/Hemiacetalization

| Aldehyde Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Propanal | MDO (Cinchona alkaloid/amino acid) | 97 | 99:1 | 99 | rsc.org |

| Butanal | MDO (Cinchona alkaloid/amino acid) | 95 | 99:1 | 99 | rsc.org |

| Pentanal | MDO (Cinchona alkaloid/amino acid) | 96 | 99:1 | 99 | rsc.org |

| Isovaleraldehyde | MDO (Cinchona alkaloid/amino acid) | 92 | 99:1 | 99 | rsc.org |

| o-Hydroxycinnamaldehyde | Chiral Organocatalyst III / Benzoic Acid | 85 | >20:1 | 99 | soton.ac.uk |

Transition Metal-Catalyzed Cyclizations and Rearrangements (e.g., Palladium, Rhodium)

Transition metals, particularly palladium and rhodium, catalyze a diverse array of cyclization and rearrangement reactions for the synthesis of heterocyclic compounds, including chroman-2-ols and their derivatives. sioc-journal.cnresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for constructing the chroman ring. For instance, palladium-catalyzed intramolecular aryloxycarbonylation has been used to synthesize chroman-2,4-diones from 3-iodochromone and primary amines. nih.govacs.org While not directly yielding this compound, this demonstrates the power of palladium in forming the core chroman structure. Other palladium-catalyzed reactions, such as the carbonylation of o-iodophenols with allenes, provide access to chroman-4-ones, which can be precursors to chroman-2-ols via reduction. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the asymmetric 1,4-addition of arylboronic acids to coumarin (B35378) derivatives, which can lead to chiral chroman structures. unigoa.ac.inchim.it A notable rhodium-catalyzed method is the transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols. researchgate.netacs.org This reaction proceeds through an in situ generated o-quinone methide (o-QM), which attacks an α-imino rhodium carbenoid. The resulting carbonyl ylide undergoes a 6π-electrocyclization and isomerization to furnish substituted benzopyrans (chromans) in good yields. researchgate.netacs.org Furthermore, rhodium-catalyzed C-H activation and intermolecular coupling of heterocycles with dialkynylphosphine oxides have been shown to produce functionalized 1,2-dihydrophosphete (B14263213) oxides, showcasing the broad utility of rhodium in complex cyclizations. rsc.org

Photoredox Catalysis in Chromene Derivative Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules, including chromene and chroman derivatives. nih.govnih.govacs.org This approach utilizes light as an abundant and non-toxic energy source, enabling chemical transformations under mild conditions. nih.govacs.org

A notable application is the intramolecular ketyl-olefin coupling for the preparation of substituted chromanols. This method, which represents a formal hydroacylation, is promoted by visible light photoredox catalysis. acs.orgacs.org In this process, a trialkylamine serves a dual role, acting as both an electron donor to reduce the photocatalyst and a proton donor to activate the substrate through a proton-coupled electron transfer. acs.org The reaction proceeds via the formation of a ketyl radical, which then adds to an unsaturated bond to form the chroman ring. acs.org This protocol has been successfully applied to a variety of substrates, demonstrating tolerance for both electron-donating and electron-withdrawing groups on the aromatic aldehyde moiety. acs.org

Detailed research findings have demonstrated the efficacy of this method. For example, the cyclization of various 2-(cinnamyloxy)benzaldehyde derivatives using an iridium-based photocatalyst (Ir(ppy)₂(dtb-bpy)PF₆) and a trialkylamine under blue LED irradiation affords the corresponding chromanol products in good yields and with moderate diastereoselectivity. acs.org

Table 1: Photoredox-Catalyzed Synthesis of Chromanol Derivatives

| Substrate (Aldehyde) | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|---|

| 2-(Cinnamyloxy)benzaldehyde | 3-Benzylchroman-4-ol | 72 | 1.1:1 | acs.org |

| 2-(Cinnamyloxy)-5-methoxybenzaldehyde | 3-Benzyl-6-methoxychroman-4-ol | 65 | 1.2:1 | acs.org |

| 5-Bromo-2-(cinnamyloxy)benzaldehyde | 3-Benzyl-6-bromochroman-4-ol | 63 | 1.2:1 | acs.org |

| 2-((3-(4-Methoxyphenyl)allyloxy)benzaldehyde | 3-(4-Methoxybenzyl)chroman-4-ol | 55 | 1.2:1 | acs.org |

Stereocontrolled Synthesis of Chiral this compound Systems

The biological activity of chroman-containing molecules is often dependent on their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. The following sections discuss various strategies to achieve enantioselective and diastereoselective synthesis of chiral this compound systems.

Enantioselective Induction in Cycloaddition Pathways

Asymmetric organocatalysis has proven to be a powerful tool for the enantioselective synthesis of chiral chromanes through cycloaddition reactions. acs.orgacs.org These reactions, often proceeding through cascade or domino pathways, allow for the construction of complex polycyclic systems with multiple stereocenters in a highly controlled manner. acs.orgacs.org

One effective strategy involves the organocatalytic domino Michael-hemiacetalization of β-tetralones with α,β-unsaturated aldehydes. rsc.org Using a diphenylprolinol silyl ether catalyst, this reaction yields 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol derivatives with high chemical yields and excellent enantioselectivities. rsc.org The proposed mechanism involves an iminium ion-catalyzed Michael addition, followed by a hemiacetalization to complete the domino sequence. airitilibrary.com

Another versatile approach is the diversified synthesis of chiral chromane-containing polyheterocyclic compounds from 2-hydroxy cinnamaldehydes. acs.orgnih.gov In one pathway, an iminium-catalyzed in situ reduction of the 2-hydroxy cinnamaldehyde (B126680) in the presence of Hantzsch ester forms a this compound intermediate. acs.orgnih.gov This intermediate can then undergo an enamine-catalyzed [4+2] cycloaddition with an electron-deficient 1-aza-1,3-butadiene, leading to complex polycyclic products with high regio- and stereocontrol. acs.orgnih.gov The choice of organocatalyst, such as a tert-butyldimethylsilyl (TBS)-protected diphenylprolinol, is crucial for achieving high yields and stereoselectivity. acs.org

Table 2: Enantioselective Synthesis of Benzo[f]chromen-3-ol Derivatives

| β-Tetralone | α,β-Unsaturated Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| β-Tetralone | Cinnamaldehyde | 1-Phenyl-2,3,5,6-tetrahydro-1H-benzo[f]chromen-3-ol | 99 | 94 | rsc.org |

| β-Tetralone | (E)-3-(4-Chlorophenyl)acrylaldehyde | 1-(4-Chlorophenyl)-2,3,5,6-tetrahydro-1H-benzo[f]chromen-3-ol | 99 | 96 | rsc.org |

| β-Tetralone | (E)-3-(4-Nitrophenyl)acrylaldehyde | 1-(4-Nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[f]chromen-3-ol | 99 | 95 | rsc.org |

| 6-Methoxy-β-tetralone | Cinnamaldehyde | 9-Methoxy-1-phenyl-2,3,5,6-tetrahydro-1H-benzo[f]chromen-3-ol | 99 | 92 | rsc.org |

Diastereoselective Control in Reduction Reactions

Diastereoselective reduction reactions provide a powerful method for controlling the relative stereochemistry at different chiral centers within the chroman ring system. The reduction of C5-substituted 2-hydroxychromans (lactols) offers a prime example of how the choice of reducing agent can dictate the stereochemical outcome. nih.govacs.org

The stereoselectivity of this reduction is rationalized by a Curtin-Hammett kinetic situation, where the outcome depends on the rate of hydride delivery to two different conformations of an intermediate oxocarbenium ion. nih.gov The use of sterically bulky silane (B1218182) reductants, such as triisopropylsilane (B1312306) (i-Pr₃SiH), favors the formation of cis-2,4-chromans with high diastereoselectivity. nih.gov Conversely, employing a smaller silane reductant like phenylsilane (B129415) (PhSiH₃) selectively yields the trans-2,4-chroman diastereomer. nih.govacs.org This method provides a reliable means to access either diastereomer selectively. nih.gov

Another effective method for achieving high diastereoselectivity is through a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts (MDOs). nih.govrsc.org The initial hemiacetal products can then undergo dehydroxylation to furnish cis-3,4-disubstituted chromanes with good to excellent diastereoselectivities and high enantioselectivities. nih.govrsc.org

Table 3: Diastereoselective Reduction of C5-Substituted 2-Hydroxychromans

| Substrate (Dihydrocoumarin) | Organometallic Reagent | Reducing Agent | Product (2,4-Disubstituted Chroman) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| 5-Phenyldihydrocoumarin | PhLi | Et₃SiH | 2,4,5-Triphenylchroman | 1.7:1 | nih.gov |

| 5-Phenyldihydrocoumarin | PhLi | i-Pr₃SiH | 2,4,5-Triphenylchroman | 20:1 | nih.gov |

| 5-Phenyldihydrocoumarin | PhLi | PhSiH₃ | 2,4,5-Triphenylchroman | 1:11 | nih.gov |

| 5-(p-Tolyl)dihydrocoumarin | PhLi | i-Pr₃SiH | 2,4-Diphenyl-5-(p-tolyl)chroman | >20:1 | nih.gov |

| 5-(p-Tolyl)dihydrocoumarin | PhLi | PhSiH₃ | 2,4-Diphenyl-5-(p-tolyl)chroman | 1:11 | nih.gov |

Substrate Engineering for Stereochemical Control

Substrate engineering is a sophisticated strategy for controlling stereoselectivity by modifying the structure of the starting material. In the context of this compound synthesis, this has been effectively demonstrated in the enzymatic Michael-type addition of acetaldehyde (B116499) to β-nitrostyrene derivatives. researchgate.net The enzyme 4-oxalocrotonate tautomerase (4-OT) promiscuously catalyzes this reaction to yield chiral γ-nitroaldehydes, which can subsequently cyclize to form 4-substituted chroman-2-ols. researchgate.net

Crucially, the stereochemical outcome of this reaction is highly dependent on the electronic and steric properties of substituents on the aromatic ring of the β-nitrostyrene substrate. researchgate.net By strategically placing different substituents at various positions on the aromatic ring, it is possible to obtain either the (R)- or (S)-enantiomer of the γ-nitroaldehyde product with high enantiomeric excess. researchgate.net This, in turn, allows for the synthesis of highly enantioenriched 4-substituted this compound derivatives. researchgate.net This approach highlights how subtle changes in substrate structure can be used to steer the stereochemical course of a reaction, providing access to valuable chiral building blocks. researchgate.net

Table 4: Stereochemical Control via Substrate Engineering in 4-OT-Catalyzed Reactions

| Substrate (β-Nitrostyrene Derivative) | Product (4-Substituted this compound) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-5-nitro-β-nitrostyrene | 6-Nitro-4-(nitromethyl)this compound | 96 | 94 | S | researchgate.net |

| 2-Hydroxy-3-methoxy-β-nitrostyrene | 8-Methoxy-4-(nitromethyl)this compound | 95 | >99 | S | researchgate.net |

| 2,3-Dihydroxy-β-nitrostyrene | 8-Hydroxy-4-(nitromethyl)this compound | 93 | >99 | S | researchgate.net |

| 2-Hydroxy-3-nitro-β-nitrostyrene | 8-Nitro-4-(nitromethyl)this compound | 88 | >99 | R | researchgate.net |

Mechanistic Reactivity and Transformation Pathways of Chroman 2 Ol

Intramolecular Equilibrium Dynamics (e.g., Ring-Chain Tautomerism)

Chroman-2-ol exists in equilibrium with its open-chain tautomer, a phenolic aldehyde or ketone. This ring-chain tautomerism is a dynamic process influenced by factors such as substitution patterns and solvent conditions. For instance, the synthesis of certain chromanols can yield both the cyclic chromanol and the open-chain compound, with the equilibrium shifting over time. conicet.gov.arresearchgate.net In one study, the open-chain form was initially favored, but with extended reaction time, it underwent ring closure to form the more stable chromanol. conicet.gov.ar This equilibrium is a critical consideration in synthetic strategies, as it can influence product distributions and the need for protective group strategies to isolate the desired isomer. mdpi.com

Electrophilic and Nucleophilic Reactions at the Anomeric Center (C-2)

The C-2 position of this compound, being a hemiacetal, is a focal point for a variety of chemical transformations. It can act as an electrophilic center, particularly after activation, or undergo nucleophilic attack.

Oxidative Transformations to Chroman-2-ones and Related Carbonyl Compounds

The oxidation of this compound to the corresponding chroman-2-one (a lactone) is a common and synthetically useful transformation. iucr.orgnih.gov Various oxidizing agents can be employed for this purpose. Pyridinium (B92312) chlorochromate (PCC) has been effectively used to convert substituted chroman-2-ols into their respective chroman-2-ones. iucr.orgnih.gov For example, 6-chloro-4-(2-phenylethenyl)this compound is oxidized to 6-chloro-4-(2-phenylethenyl)chroman-2-one using PCC in dichloromethane. iucr.orgnih.gov

In some synthetic routes, the this compound intermediate is not isolated but is directly oxidized in a one-pot procedure. rsc.org Organocatalytic domino Michael/hemiacetalization reactions can produce this compound intermediates, which are then oxidized to chroman-2-ones. rsc.orgnih.gov Chromic acid has also been utilized for the oxidation of chromanols to chromanones. arkat-usa.org

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 6-chloro-4-(2-phenylethenyl)this compound | Pyridinium chlorochromate (PCC) | 6-chloro-4-(2-phenylethenyl)chroman-2-one | iucr.orgnih.gov |

| cis-3,4-disubstituted this compound | Pyridinium chlorochromate (PCC) | cis-3,4-disubstituted chroman-2-one | rsc.org |

| Chroman-2-ols | Chromic acid | Chroman-4-ones | arkat-usa.org |

Reductive Deoxygenation to Chromanes

The hydroxyl group at the C-2 position of this compound can be removed through reductive deoxygenation to yield the corresponding chromane (B1220400). This transformation is a key step in the synthesis of various chromane derivatives. One method involves the dehydroxylation of this compound intermediates formed from domino Michael/hemiacetalization reactions. rsc.org This provides a pathway to functionalized chromanes from simple starting materials. rsc.org

Nucleophilic Substitution Reactions (e.g., Amination, Wittig Homologation)

The C-2 hydroxyl group of this compound can be displaced by various nucleophiles, making it a valuable precursor for a range of substituted chromanes. Nucleophilic substitution reactions are fundamental in organic chemistry, involving an electron-rich species (the nucleophile) attacking an electron-deficient center. rsc.orgrsc.orgwikipedia.org The success of these reactions at a tertiary center like C-2 of a substituted this compound can be challenging due to steric hindrance. rsc.orgrsc.org

Amination: Reductive amination of this compound derivatives is a notable example of nucleophilic substitution. For instance, 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol can be reductively aminated with diisopropylamine (B44863) to produce tolterodine. google.comgoogle.com This reaction typically proceeds by treating the this compound with the amine, followed by hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C). google.com

Wittig Homologation: The Wittig reaction, a powerful tool for alkene synthesis, can be applied to chroman-2-ols. wikipedia.orgorganic-chemistry.orglibretexts.org This involves the reaction of the open-chain aldehyde tautomer with a phosphorus ylide (Wittig reagent). google.com This method allows for the extension of the carbon chain at the C-2 position, providing access to a variety of chromane derivatives with exocyclic double bonds. google.com A key advantage of this approach is that it avoids harsh reaction conditions like ozonolysis. google.com

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Diisopropylamine, Pd/C | Aminated chromane (e.g., Tolterodine) | google.comgoogle.com |

| Wittig Homologation | Phosphorus ylide | Chroman with exocyclic double bond | google.com |

Reactivity of Oxocarbenium Ion Intermediates

The formation of an oxocarbenium ion intermediate is a key mechanistic feature in many reactions of this compound. This highly reactive species is generated by the loss of the hydroxyl group from the C-2 position, often facilitated by a Lewis acid or Brønsted acid. acs.orgnih.govwikipedia.org The resulting planar, sp2-hybridized carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.org

The generation of oxocarbenium ions from precursors like lactol acetates has been utilized in the enantioselective synthesis of various oxygen heterocycles, including chromans. mpg.deresearchgate.net These reactions often employ chiral catalysts to control the stereochemical outcome of the nucleophilic addition. mpg.deresearchgate.net The oxa-Povarov reaction, for example, involves the [4+2] cycloaddition of in situ-generated aryl 2-oxadiene oxocarbenium ions with alkenes to form chromans. acs.orgnih.gov The reaction can proceed through either a concerted or a stepwise pathway involving a Prins-type addition followed by intramolecular Friedel-Crafts reaction. acs.orgnih.gov

The stability and reactivity of the oxocarbenium ion are influenced by the substitution pattern on the chroman ring. nih.gov These intermediates are pivotal in various synthetic transformations, including glycosylations and other carbon-carbon bond-forming reactions. mpg.deresearchgate.netd-nb.info

Functionalization of the Chroman Ring System

Beyond the reactivity at the C-2 position, the chroman ring system itself can be functionalized. The aromatic portion of the chroman nucleus can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. libretexts.orgsavemyexams.com These reactions typically require the generation of a strong electrophile. libretexts.org

Furthermore, functional groups already present on the chroman scaffold can be modified. For example, the development of synthetic routes to 2-alkyl chroman-4-one derivatives has involved bromination at the 3-position, followed by substitution with various nucleophiles. gu.se Radical cyclization-coupling reactions have also been employed to synthesize functionalized chroman-4-ones. lookchem.comrsc.org These methods provide access to a diverse array of chroman derivatives with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the this compound core are significantly influenced by the nature and position of substituents on both the aromatic and pyrano rings. These effects are critical in directing the outcomes of various chemical transformations, including asymmetric hydrogenations and enzymatic reactions.

In the kinetic resolution of racemic 4-substituted chroman-2-ones via asymmetric hydrogenation, the substituents play a determining role in the enantioselectivity. chinesechemsoc.org Studies using chiral Iridium-SpiroPAP catalysts have shown that both the substrate's substituents and the catalyst's ligand structure are crucial. chinesechemsoc.org For instance, substrates with bulky alkyl groups or a 4-bromophenyl substituent exhibit higher selectivity factors. chinesechemsoc.org Specifically, substrates with larger 4-alkyl groups generally lead to enhanced selectivity. chinesechemsoc.org Conversely, the introduction of substituents onto the phenyl ring of the catalyst can sometimes reduce selectivity factors. chinesechemsoc.org Research on chroman-4-one derivatives as SIRT2 inhibitors further elucidates these effects. Larger, electron-withdrawing groups, such as bromo-substituents at the 6- and 8-positions of the aromatic ring, were found to be favorable for inhibitory potency. nih.govacs.org In contrast, sterically demanding groups at the 2-position tend to decrease activity, indicating a spatial limitation in that region. nih.govacs.org

The electronic properties of substituents are also paramount. Electron-poor chroman-4-ones generally exhibit greater potency as inhibitors compared to their electron-rich counterparts. acs.org This suggests that electron-withdrawing groups on the aromatic system enhance activity. nih.gov The position of these substituents is also a key factor; for example, a substituent at the 6-position has been shown to be more critical for activity than one at the 8-position. acs.org

Enzymatic catalysis also demonstrates the profound impact of substituents. In the 4-oxalocrotonate tautomerase (4-OT) catalyzed Michael-type addition of acetaldehyde (B116499) to β-nitrostyrene derivatives, which can lead to 4-substituted this compound precursors, the substituents on the aromatic ring of the Michael acceptor control both catalytic efficiency and stereoselectivity. nih.gov This "substrate engineering" approach allows for the synthesis of highly enantioenriched products by strategically placing different substituents at appropriate positions on the aromatic substrate. nih.gov

Table 1: Effect of Substituents on the Asymmetric Hydrogenation of 4-Substituted Chroman-2-ones

| Substrate Position | Substituent Type | Observation | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| 4-Position | Bulky Alkyl Groups (e.g., isopropyl) | Higher selectivity | up to 131 | chinesechemsoc.org |

| 4-Position | Cyclopropyl Groups | Significant selectivity | 54 to 74 | chinesechemsoc.org |

| 4-Position | 4-Bromophenyl | High selectivity | up to 392 | chinesechemsoc.org |

Table 2: Influence of Substituents on SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

| Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| 2-Position | Bulky Groups (e.g., Indole) | Decreased activity | nih.govacs.org |

| 2-Position | Alkyl Chain (3-5 carbons) | Crucial for high potency | nih.gov |

| 6- and 8-Positions | Larger, Electron-Withdrawing Groups (e.g., Br) | Favorable for high potency | nih.govacs.org |

| 6-Position | Halogen (Cl, Br) | More important for activity than 8-position substituent | acs.org |

| 7-Position | Fluoro Group | Weak inhibitory activity | acs.org |

Site-Selective Transformations on the Aromatic and Pyrano Moieties

Achieving site-selectivity in the functionalization of the chroman scaffold is a significant challenge due to the presence of multiple reactive sites on both the aromatic (A) and pyrano (C) rings. Modern synthetic strategies leverage directing groups, catalysts, and molecular containers to control where a reaction occurs. nih.govsnnu.edu.cn

For the aromatic ring, template-assisted C-H activation has emerged as a powerful tool for achieving regioselectivity at positions that are typically difficult to access. snnu.edu.cn This approach uses a directing group tethered to the molecule to guide a transition-metal catalyst to a specific C-H bond, often at a remote meta position, overcoming the inherent electronic biases of the substrate. snnu.edu.cn The design of the ligand framework for the catalyst is critical; for example, pyridine-pyridone (PY-PYRI) ligands have been successfully used in the iridium-catalyzed meta-selective borylation of phenols. nih.gov The ability to selectively functionalize one C-H bond over others with similar electronic properties is governed by spatial and geometric factors dictated by the template and catalyst assembly. snnu.edu.cn

Site-selectivity can also be observed in the context of inhibitor development, where the positioning of substituents on the aromatic ring has a differential impact on biological activity. It has been noted that a substituent in the 6-position is more critical for the SIRT2 inhibitory activity of chroman-4-ones than a substituent in the 8-position. acs.org This implies that molecular recognition by the enzyme target is highly site-specific.

Transformations on the pyrano moiety often involve leveraging the reactivity of its existing functional groups. For instance, the carbonyl group in chroman-4-ones is crucial for certain biological activities, and any modification to it can lead to a significant loss of potency. nih.govacs.org Site-selective reactions can also be achieved by using molecular containers, which encapsulate the substrate and, due to steric constraints and specific noncovalent interactions, expose only certain parts of the molecule to the reagents in the bulk solution. beilstein-journals.org This method has been used to achieve site-selective Diels-Alder and radical addition reactions on aromatic systems, demonstrating a powerful strategy for controlling reactivity on complex scaffolds like chroman. beilstein-journals.org

Rearrangement Processes and Ring Expansions/Contractions

Retro-Cycloaddition Reactions

The pyran ring of the this compound system can undergo retro-cycloaddition reactions, which represent a key pathway for ring-opening. The most relevant of these is the retro-hetero-Diels-Alder reaction, a type of [4+2] cycloreversion. researchgate.netuc.pt This process involves the cleavage of the heterocyclic ring to generate a transient ortho-quinone methide (o-QM) intermediate. researchgate.net

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. uc.ptlibretexts.org The reverse process, the retro-Diels-Alder reaction, is thermally allowed and results in the fragmentation of the ring into a 1,3-diene and a dienophile. In the context of the chroman skeleton, the pyran ring acts as the six-membered adduct. A retro-hetero-Diels-Alder reaction would break the C-O and one C-C bond of the pyran ring, leading to the formation of the highly reactive o-QM. These intermediates are versatile and can participate in various subsequent reactions, including nucleophilic additions or further cycloadditions. researchgate.net This reactivity pathway is fundamental to the chemistry of chromans and related photochromic compounds. uva.nl

Ring-Opening/Ring-Closing Sequences (e.g., Palladium-catalyzed)

Palladium-catalyzed ring-opening and ring-closing sequences provide a sophisticated method for transforming the chroman skeleton. A notable example is the synthesis of chroman-2,4-diones from 3-iodochromone precursors. researchgate.netnih.govacs.org This transformation proceeds through a unique domino sequence that can be described as a hybrid of an Addition of N-nucleophile/Ring-Opening/Ring-Closing (ANRORC) rearrangement. nih.govacs.org

The process is initiated by an aza-Michael addition of a primary amine to the C-2 position of the 3-iodochromone. nih.gov This is followed by the cleavage of the pyrone ring, which generates a key iodinated intermediate in situ. nih.gov The crucial step is a subsequent palladium-catalyzed intramolecular aryloxycarbonylation, where a carbonyl group (from a carbon monoxide source) is inserted, and the in situ generated phenolic hydroxyl group attacks the activated carbonyl, leading to the closure of a new ring and the formation of a 3-substituted chroman-2,4-dione. researchgate.netnih.gov

The choice of ligand for the palladium catalyst is critical for the success and chemoselectivity of this reaction. Bidentate phosphine (B1218219) ligands, particularly XantPhos, have been shown to be highly effective, promoting the desired carbonylative transformation and leading to good yields of the chroman-2,4-dione products. acs.orgscribd.com This sequence demonstrates a powerful strategy for the structural modification of the chroman core, allowing for the introduction of new functionalities and the construction of more complex heterocyclic systems. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chroman-2-one |

| Chroman-4-one |

| Chroman-2,4-dione |

| 4-Substituted this compound |

| 4-Substituted Chroman-2-one |

| 6,8-dibromo-2-pentylchroman-4-one |

| β-nitrostyrene |

| ortho-quinone methide (o-QM) |

| 3-iodochromone |

| XantPhos |

| Pyridine-pyridone (PY-PYRI) |

| Iridium-SpiroPAP |

Chemical Derivatives and Their Synthetic Utility in Chroman 2 Ol Research

Structurally Modified Chroman-2-ols

The core structure of chroman-2-ol can be readily modified at both the aromatic and the aliphatic rings, as well as through functionalization at the 2-position, to generate a diverse library of compounds with unique chemical properties and potential biological activities.

Substituted Aromatic and Aliphatic Ring Analogs

The synthesis of this compound analogs with substituents on the aromatic and aliphatic rings has been a subject of extensive research. These modifications are crucial for tuning the electronic and steric properties of the molecule, which can significantly influence its reactivity and biological profile.

Organocatalytic methods have proven particularly effective for synthesizing substituted chroman-2-ols. For instance, domino Michael/hemiacetalization reactions between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, yield cis-3,4-disubstituted chroman-2-ols. mdpi.com These intermediates can be further oxidized to chroman-2-ones or dehydroxylated to form chromanes. mdpi.com Similarly, the reaction of o-hydroxycinnamaldehydes with α-nitroketones, proceeding via an iminium ion intermediate, produces 4-(nitromethyl)chroman-2-ols. mdpi.com

The introduction of various substituents on the aromatic ring can be achieved by starting with appropriately substituted phenols or benzaldehydes. For example, 6-chloro and 6-bromo substituted 2-pentylchroman-4-ones have been synthesized and subsequently could be reduced to the corresponding chroman-2-ols. nih.gov The synthesis of these analogs often involves a base-promoted crossed aldol (B89426) condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov

Below is a table summarizing examples of substituted this compound analogs and their synthetic precursors.

| Substituent Position | Substituent(s) | Precursor(s) | Synthetic Method | Reference(s) |

| 3, 4 | Various aliphatic groups | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Organocatalytic domino Michael/hemiacetalization | mdpi.com |

| 4 | Nitromethyl | o-Hydroxycinnamaldehydes, α-nitroketones | Iminium ion-catalyzed reaction | mdpi.com |

| 6 | Chloro, Bromo | 6-Chloro/Bromo-2'-hydroxyacetophenones, pentanal | Base-promoted aldol condensation/oxa-Michael addition | nih.gov |

| 6, 8 | Chloro, Bromo | 6,8-Dichloro/Dibromo-2'-hydroxyacetophenones, pentanal | Base-promoted aldol condensation/oxa-Michael addition | nih.gov |

Chroman-2-carboxylic Acids and Esters

Chroman-2-carboxylic acids and their corresponding esters are significant derivatives of this compound, often serving as crucial intermediates in the synthesis of biologically active molecules. chemicalbook.comoup.com For instance, (S)-(−)-chroman-2-carboxylic acid is a key precursor for the synthesis of α-tocopherol (Vitamin E). oup.com

The synthesis of these compounds can be achieved through various routes. One notable method involves the asymmetric halolactonization of acylproline. Subsequent debromination and acidic hydrolysis afford the desired (S)-(−)-chroman-2-carboxylic acid with high enantiomeric excess. oup.com Another approach involves the oxidation of the corresponding this compound.

Furthermore, chroman-2-carboxylic acid amides have been synthesized and evaluated for their biological activities. A series of N-(substituted)phenylamides of chroman-2-carboxylic acid were prepared and showed inhibitory effects on nuclear factor-kappaB (NF-κB) activation. nih.gov The synthesis of 6-chlorochroman-2-carboxylic acids has also been reported for their potential as antagonists for cholesterol biosynthesis. acs.org

The following table provides examples of synthesized chroman-2-carboxylic acid derivatives and their applications.

| Derivative | Synthetic Application/Biological Activity | Reference(s) |

| (S)-(−)-Chroman-2-carboxylic acid | Precursor for α-tocopherol (Vitamin E) synthesis | oup.com |

| Chroman-2-carboxylic acid N-(substituted)phenylamides | Inhibition of NF-κB activation | nih.gov |

| 6-Chlorochroman-2-carboxylic acids | Antagonists for cholesterol biosynthesis | acs.org |

| Chromane-2-carboxylic Acid | Used in the synthesis of Rho kinase inhibitors for glaucoma and hypertension | chemicalbook.com |

Polycyclic and Spiro-Fused Chromane (B1220400) Frameworks

Chroman-2-ols are valuable precursors for the construction of more complex molecular architectures, including polycyclic and spiro-fused chromane frameworks. These intricate structures are of great interest due to their presence in numerous natural products and their potential for novel biological activities. researchgate.net

Organocatalytic cascade reactions have emerged as a powerful tool for the synthesis of these complex molecules. For example, 2-hydroxy cinnamaldehydes can be reduced in situ to form chroman-2-ols, which then participate in enamine-catalyzed [4+2] cycloaddition reactions with 1-aza-1,3-butadienes. nih.govacs.org This sequence leads to the formation of polycyclic aminal-containing products. nih.govacs.org

Spiro-fused chromane derivatives can also be synthesized from this compound intermediates. In one approach, pre-formed chroman-2-ols react with 3-indolyl-3-methoxyoxindoles to yield spiro-fused heterocycles. mdpi.com Another strategy involves the reaction of cyclic N-sulfonyl ketimines with 2-hydroxy cinnamaldehydes, which, after a series of transformations including oxidation, can lead to spiro-bridged benzo-fused aminals. mdpi.comsemanticscholar.org

The table below showcases examples of polycyclic and spiro-fused frameworks derived from this compound.

| Framework Type | Starting Materials | Key Reaction Type | Resulting Structure | Reference(s) |

| Polycyclic Aminal | 2-Hydroxy cinnamaldehyde (B126680), Hantzsch ester, 1-Aza-1,3-butadiene | Iminium-catalyzed reduction / Enamine-catalyzed [4+2] cycloaddition | Polycyclic aminal-containing chromane | nih.govacs.org |

| Spiro-fused Heterocycle | Pre-formed chroman-2-ols, 3-Indolyl-3-methoxyoxindoles | Spirocyclization | Spiro-fused indole-chromane | mdpi.com |

| Spiro-bridged Aminal | 2-Hydroxy cinnamaldehyde, Cyclic N-sulfonyl ketimine | Conjugate addition / Oxidation | Spiro-bridged benzo-fused aminal | mdpi.comsemanticscholar.org |

Stereoisomeric this compound Systems and Their Enantiomeric Purity

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical aspect of this compound chemistry, as different stereoisomers can exhibit distinct biological activities. savemyexams.comwikipedia.org The chiral center at the C-2 position of the chroman ring gives rise to enantiomers (non-superimposable mirror images). savemyexams.comwikipedia.org

The enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is a measure of the amount of one enantiomer present compared to the other. nih.gov High enantiomeric purity is often a requirement for pharmaceutical applications. nih.gov

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure chroman-2-ols. researchgate.net This method utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipase (B570770) B from Alcaligenes sp. and lipase from Thermomyces lanuginosus have been used for the kinetic resolution of this compound and its derivatives, achieving high enantiomeric excesses. chim.it Similarly, enzymatic acylation and hydrolysis have been successfully applied to the synthesis of enantioenriched 2-((hetera)cyclo)alkylchromanols and their spirocyclic analogs on a multigram scale. researchgate.net

The following table highlights different enzymatic methods used for the resolution of this compound systems.

| This compound Derivative | Enzyme | Reaction Type | Enantiomeric Excess (ee) | Reference(s) |

| This compound | Lipase B from Alcaligenes sp. | Acylation with vinyl acetate | 77% (R) | chim.it |

| 6-Methylthis compound | Lipase from Thermomyces lanuginosus | Acylation with vinyl acetate | 92% (+) | chim.it |

| 2-((Hetera)cyclo)alkylchromanols | Various lipases | Acylation/Hydrolysis | High | researchgate.net |

| 6-Fluoro-chroman-2-carboxylic acid | Two different esterases | Sequential resolution | Optically pure (S) and (R) | researchgate.net |

Chroman-2-ols as Key Synthetic Intermediates and Precursors

The utility of chroman-2-ols extends to their role as pivotal intermediates and precursors in the synthesis of a wide range of biologically relevant chromane scaffolds. researchgate.netchim.it The chromane nucleus is a privileged structure found in many natural products and synthetic compounds with diverse pharmacological properties. researchgate.net

Precursors to Biologically Relevant Chromane Scaffolds

Chroman-2-ols serve as versatile building blocks for constructing complex molecules with potential therapeutic applications. The hemiacetal functionality of this compound allows for a variety of subsequent transformations.

As previously mentioned, chroman-2-ols can be oxidized to chroman-2-ones or dehydroxylated to chromanes. mdpi.com These transformations open up access to different classes of chromane derivatives. For example, chroman-2-carboxylic acids, derived from chroman-2-ols, are used in the synthesis of compounds targeting Rho kinase for the treatment of glaucoma and hypertension, as well as in the preparation of antibacterial chromanyl-benzamidazoles. chemicalbook.com

Furthermore, the chiral chromane skeleton, often accessed through enantioselective synthesis involving this compound intermediates, is a core motif in flavonoids, which exhibit a broad spectrum of biological activities including anti-HIV, antitumor, and antioxidant properties. chim.it The synthesis of various substituted chroman-4-ones, which can be considered precursors or analogs related to this compound chemistry, has led to the discovery of potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases. nih.gov

The table below provides an overview of biologically relevant chromane scaffolds synthesized from or related to this compound intermediates.

| Target Scaffold | Synthetic Utility/Biological Relevance | Precursor/Intermediate | Reference(s) |

| Chroman-2-ones | Intermediates for various heterocyclic compounds | This compound | mdpi.com |

| Chromanes | Core structure of many biologically active compounds | This compound | mdpi.com |

| Rho Kinase Inhibitors | Treatment of glaucoma and hypertension | Chroman-2-carboxylic acid | chemicalbook.com |

| Chromanyl-benzamidazoles | Antibacterial agents | Chroman-2-carboxylic acid | chemicalbook.com |

| Flavonoids | Anti-HIV, antitumor, antioxidant properties | Chiral chromane skeleton | chim.it |

| SIRT2 Inhibitors | Treatment of aging-related diseases | Substituted chroman-4-ones | nih.gov |

| α-Tocopherol (Vitamin E) | Essential nutrient | (S)-(−)-Chroman-2-carboxylic acid | oup.com |

| NF-κB Inhibitors | Anti-inflammatory agents | Chroman-2-carboxylic acid amides | nih.gov |

Building Blocks for Complex Natural Product Synthesis (e.g., α-tocopherol and its chiral analogs)

The this compound scaffold and its derivatives are fundamental building blocks in the synthesis of numerous complex natural products, most notably the various forms of Vitamin E, such as α-tocopherol. chemrxiv.orgscispace.com The chroman ring is the core of the molecule's antioxidant activity, while the stereochemistry at the C2 position, which bears the isoprenoid side chain, is crucial for its biological function. scispace.comatamanchemicals.com The natural and most biologically active form is (2R,4'R,8'R)-α-tocopherol. atamanchemicals.com Consequently, synthetic strategies that allow for the controlled construction and functionalization of the this compound moiety are of significant interest in organic chemistry.

Research has established several effective routes for the synthesis of the chroman nucleus, which often proceed via an intermediate that is either a this compound or a closely related derivative. A common approach involves the acid-catalyzed condensation of a hydroquinone (B1673460) with an appropriate coupling partner. scispace.comresearchgate.net For instance, the synthesis of (all-rac)-α-tocopherol can be achieved through the Friedel-Crafts alkylation of trimethylhydroquinone (B50269) (TMHQ) with isophytol, followed by a ring-closing reaction to form the chroman structure. rsc.org Heterogeneous catalysts, such as the aluminosilicates Tseokar-10 and Pentasil, have been shown to be highly effective in catalyzing the condensation between hydroquinones and tertiary isoprenoid allylic alcohols, producing α-tocopherol and its analogs in high yields. researchgate.net A classic method for creating the chroman ring involves the reaction of TMHQ with methyl vinyl ketone in the presence of an acid catalyst, which yields a racemic 2-methoxy-2,5,7,8-tetramethyl-chroman-6-ol, a stable derivative of the target this compound. scispace.com

The synthesis of specific, chirally pure stereoisomers of α-tocopherol necessitates the use of enantiomerically pure building blocks. Research has demonstrated the utility of chiral [2-chroman-2-yl]ethanol derivatives as key intermediates. researchgate.net In one notable strategy, racemic 2-[6-benzyloxy-2,5,7,8-tetramethylchroman-2-yl]ethanol was resolved through enzymatic acetylation. The use of a lipase from Candida cylindracea allows for the selective acetylation of one enantiomer, enabling the separation of the (S)-(+)-acetate and the remaining (R)-(-)-alcohol. researchgate.net These separated enantiomers can then be oxidized to their corresponding (S)- or (R)-aldehydes, which are pivotal precursors for the synthesis of specific chiral analogs of α-tocopherol. researchgate.net

Table 1: Enzymatic Resolution of a Chroman Ethanol Derivative for Chiral Synthesis

| Substrate | Enzyme | Reaction | Product | Outcome |

|---|---|---|---|---|

| (±)-2-[6-benzyloxy-2,5,7,8-tetramethylchroman-2-yl]ethanol | Lipase (from Candida cylindracea) | Partial acetylation with vinyl acetate | (S)-(+)-acetate | Separated as the acetylated product. researchgate.net |

| (±)-2-[6-benzyloxy-2,5,7,8-tetramethylchroman-2-yl]ethanol | Lipase (from Candida cylindracea) | Partial acetylation with vinyl acetate | (R)-(-)-alcohol | Obtained from the residual, unreacted alcohol. researchgate.net |

Functionalization of the C2 position is a critical step for attaching the isoprenoid side chain. The hydroxyl group of this compound is often a precursor to a more reactive functional group. For example, a 2-[(phenylsulphinyl)methyl]chroman derivative has been used in the synthesis of α-tocopherol. rsc.org This intermediate was converted via a Pummerer reaction and subsequent steps into 6-acetoxy-2,5,7,8-tetramethylchroman-2-carbaldehyde, a well-established precursor for completing the synthesis of α-tocopherol. rsc.org In other approaches, this compound itself, generated in situ from precursors like 2-hydroxy cinnamaldehyde, can be used directly in cascade reactions to build complex polyheterocyclic structures, highlighting its role as a versatile reactive intermediate. acs.orgmdpi.com

The diverse synthetic strategies employing this compound and its derivatives underscore their importance as pivotal building blocks. These methods provide access not only to racemic α-tocopherol but also to its specific, biologically relevant chiral analogs, facilitating further research into the structure-activity relationships of the vitamin E family.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of chroman-2-ol, providing detailed information about the chemical environment of each proton and carbon atom.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular structure of this compound derivatives. For instance, in cis-4-(nitromethyl)this compound, the proton at the C2 position (H2) appears as a triplet at 5.74 ppm in the ¹H NMR spectrum. amazonaws.com The corresponding carbon, C2, shows a signal at 91.5 ppm in the ¹³C NMR spectrum. amazonaws.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning these signals and establishing the connectivity of the molecule. emerypharma.comhuji.ac.ilgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. emerypharma.comweizmann.ac.ilhuji.ac.il It helps to identify adjacent protons and thus piece together the spin systems within the molecule. weizmann.ac.illibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). huji.ac.ilnih.gov This allows for the direct assignment of a proton's signal to its attached carbon, which is particularly useful in complex regions of the spectrum. github.ioresearchgate.net The phase of the HSQC signal can also provide DEPT-like information, distinguishing between CH, CH₂, and CH₃ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). huji.ac.ilgithub.io It is crucial for connecting different spin systems and identifying quaternary carbons, which are not observed in HSQC spectra. github.io

By combining these 1D and 2D NMR experiments, a complete and unambiguous assignment of the proton and carbon signals of this compound and its derivatives can be achieved.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | 5.74 (t) | 91.5 | H2 -> C3, C4, C8a |

| 3 | 1.90-2.25 (m) | 28.9 | H3 -> C2, C4, C4a |

| 4 | 3.73 (dddd) | 30.9 | H4 -> C2, C3, C4a, C5 |

| 4a | - | 119.8 | - |

| 5 | 6.80-7.30 (m) | 129.1, 128.8, 121.6, 117.7 | H5 -> C4, C7, C8a |

| 6 | 6.80-7.30 (m) | 129.1, 128.8, 121.6, 117.7 | H6 -> C5, C8 |

| 7 | 6.80-7.30 (m) | 129.1, 128.8, 121.6, 117.7 | H7 -> C5, C8a |

| 8 | 6.80-7.30 (m) | 129.1, 128.8, 121.6, 117.7 | H8 -> C6, C4a |

| 8a | - | 151.3 | - |

Data adapted for cis-4-(nitromethyl)this compound. amazonaws.com

Determining the absolute configuration of chiral centers in this compound derivatives is crucial. Mosher's method is a powerful NMR technique used for this purpose. umn.edu This method involves the formation of diastereomeric esters or amides by reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edumdpi.com

The resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra due to the anisotropic effect of the MTPA phenyl ring. frontiersin.org By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be determined. umn.edu This technique has been successfully applied to assign the absolute configuration of various natural products and synthetic compounds containing chiral alcohol moieties. mdpi.com

1D (1H, 13C) and 2D NMR Techniques for Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

FT-IR spectroscopy is particularly sensitive to polar functional groups. For this compound derivatives, characteristic absorption bands can be observed for the hydroxyl (-OH) group, typically as a broad band in the region of 3600-3200 cm⁻¹, and the ether C-O-C stretching vibrations. mdpi.comacs.org

FT-Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR. research.com Analysis of the vibrational spectra can help to identify specific functional groups and provide insights into the conformational state of the chroman ring. researchgate.net

Table 2: Typical FT-IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3658 - 3370 |

| C-H (aromatic) | Stretching | 3086 - 3027 |

| C-H (aliphatic) | Stretching | 2989 - 2835 |

| C=C (aromatic) | Stretching | 1613 - 1487 |

| C-O-C (ether) | Asymmetric Stretching | 1284 - 1219 |

| C-O (alcohol) | Stretching | 1146 - 1031 |

Data compiled from various this compound derivatives. mdpi.comrsc.org

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The chroman ring system, containing a benzene (B151609) ring fused to a dihydropyran ring, gives rise to characteristic absorption bands in the UV region. researchgate.net

The UV-Vis spectrum of this compound and its derivatives typically shows absorption maxima corresponding to π-π* transitions of the aromatic ring. researchgate.net The position and intensity of these bands can be influenced by the substituents on the chroman nucleus. For example, the introduction of a methoxy (B1213986) group can lead to a redshift in the absorption spectrum. rsc.org The generation of related species like benzopyrylium cations from this compound precursors can also be monitored by observing the appearance of new, often colorful, absorption bands in the visible region. rsc.org

Table 3: UV-Vis Absorption Data for a this compound Related Compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| para-quinone hemiketal | Methanol | 239 | Not Reported |

Data for a related chroman derivative. researchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. acs.orggla.ac.uk This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and conformation of this compound derivatives. iucr.orgresearchgate.net

XRD analysis has been used to establish the solid-state structures of various chroman derivatives, revealing details about the conformation of the dihydropyran ring, which often adopts a screw-boat or half-chair conformation. iucr.org Furthermore, XRD studies provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. gla.ac.ukresearchgate.net

Table 4: Example Crystallographic Data for a Chroman Derivative

| Parameter | Value |

| Molecular Formula | C₁₇H₁₃ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 15.6682 (3) |

| b (Å) | 6.2800 (1) |

| c (Å) | 14.9383 (3) |

| β (°) ** | 115.129 (1) |

| Volume (ų) ** | 1330.76 (4) |

Data for 6-Chloro-4-(2-phenylethenyl)chroman-2-one, derived from the corresponding this compound. iucr.org

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules like this compound. mdpi.commgcub.ac.in These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. bhu.ac.inwikipedia.org

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. The absolute configuration of chroman derivatives can often be determined by comparing experimental ECD spectra with those calculated using quantum chemical methods or by applying empirical rules like the chromane (B1220400) helicity rule. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration. mgcub.ac.inbhu.ac.in For some 2-substituted chromanes, a correlation has been observed where P-helicity of the dihydropyran ring generally corresponds to a positive specific optical rotation for aliphatic substituents and a negative rotation for aryl substituents. mdpi.com

These chiroptical methods, often used in conjunction with computational chemistry, provide a reliable means of assigning the absolute stereochemistry of this compound and its analogues. mdpi.comresearchgate.net

Computational and Theoretical Chemistry of Chroman 2 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. iphy.ac.cn These "first-principles" calculations, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), solve the electronic Schrödinger equation for a fixed nuclear geometry. ru.nlmdpi.com

While DFT has become more common for larger systems due to its balance of accuracy and computational cost, ab initio methods are often used as benchmarks. mdpi.com For example, in a study of a related 3-benzoxazol-2-yl-chromen-2-one, ab initio calculations at the Hartree-Fock level were used to estimate the dipole moment of the molecule in its ground and first excited states. researchgate.net Such calculations provide a foundational understanding of the electronic distribution within the molecule. For chroman-2-ol, these methods could be employed to obtain highly accurate electronic energies and wavefunctions, forming a basis for more complex correlation methods. ru.nl

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. iqce.jp The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. iqce.jpwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.commdpi.com

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. scielo.org.mxmdpi.com These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of reactivity. scirp.org

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. scielo.org.mx |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. scielo.org.mxresearchgate.net A hard molecule has a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. scielo.org.mx |

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Analysis and Reaction Energetics

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). ims.ac.jp The energy required to reach this state from the reactants is the activation energy (Ea), which determines the reaction rate. Transition state analysis involves computationally locating the geometry of the TS and calculating its energy. ims.ac.jp

In a study on the kinetic resolution of racemic 4-substituted chroman-2-ones via asymmetric hydrogenation to form chiral this compound derivatives, DFT calculations were employed to investigate the transition states. chinesechemsoc.orgchinesechemsoc.org The calculations helped to explain the observed enantioselectivity by comparing the energy barriers of the different possible transition states leading to different stereoisomers. chinesechemsoc.org For example, the energy difference between competing transition states (e.g., ΔE = 2.1 kcal/mol) could explain why one enantiomer is preferentially formed. chinesechemsoc.orgchinesechemsoc.org This type of analysis is crucial for designing and optimizing stereoselective syntheses. chim.it

Reaction Coordinate Mapping

Reaction coordinate mapping, often using the Intrinsic Reaction Coordinate (IRC) method, computationally traces the minimum energy path on the potential energy surface that connects the transition state to the reactants and products. chemrxiv.org This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. chemrxiv.org

The reaction coordinate itself is a collective variable that describes the progress of a reaction. arxiv.orgarxiv.org By mapping this coordinate, chemists can visualize the entire transformation, including the formation and breaking of bonds and the structural evolution of the molecule. arxiv.orgmdpi.com While specific IRC studies for reactions involving this compound are not detailed in the provided search results, this technique is a standard tool in computational chemistry for verifying that a calculated transition state indeed connects the intended reactants and products and for gaining a deeper understanding of the reaction mechanism. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical tool for understanding the three-dimensional structure and stability of molecules. lumenlearning.comic.ac.uk For chroman derivatives, the puckering of the dihydropyran ring is a key conformational feature. In many chromane (B1220400) structures, this ring adopts a distorted half-chair conformation. researchgate.net

Computational methods, such as those employing force fields like AMBER or semi-empirical quantum-chemical methods like AM1, are utilized to perform conformational searches and identify low-energy conformers on the potential energy surface. researchgate.net For instance, a conformational analysis of a chroman derivative identified multiple distinct conformers within a narrow energy range above the global minimum, highlighting the molecule's flexibility. researchgate.net The study of energetics between different rotamers helps in understanding the stability of various isomers by considering the spatial arrangement and through-space interactions of substituents. lumenlearning.com

Molecular dynamics simulations can further elucidate the dynamic behavior of this compound, providing a picture of how the molecule moves and changes shape over time in different environments. These simulations are crucial for understanding how the molecule's conformation might influence its interactions with other molecules. The theory of conformational analysis often borrows concepts from quantum mechanics, such as stereoelectronic theory, to explain the relative energies of different conformations based on interactions between electrons in covalent bonds and lone pairs. ic.ac.uk

Prediction and Validation of Spectroscopic Data

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, including NMR, IR, and UV-Vis spectra. rsc.orgmdpi.com Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.netresearchgate.netnd.edu For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to simulate the IR spectra of chromone (B188151) derivatives. mdpi.com Similarly, chemical shift calculations for ¹H and ¹³C NMR can be performed using the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com

The prediction of spectroscopic constants of molecules can also be approached through machine learning models, which can identify relationships between a molecule's structure and its spectral properties. mpg.de These computational predictions are then compared with experimental data for validation. For instance, the calculated vibrational spectra of a chromone derivative showed good agreement with the experimental IR spectrum, allowing for the assignment of key functional group vibrations, such as carbonyl and nitro group stretching. mdpi.com

The ability to accurately predict NMR parameters is particularly crucial for elucidating the structure of complex organic molecules. rsc.org Computational methods can help in assigning signals in ¹H and ¹³C NMR spectra and in understanding how the molecule's conformation influences chemical shifts and coupling constants. researchgate.netacademie-sciences.fr

Table 1: Representative Spectroscopic Data for Chroman Derivatives

| Spectroscopic Technique | Observed Feature | Typical Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.5 - 8.0 ppm | academie-sciences.fr |

| Methylene Protons (H-3, H-4) | δ 1.8 - 3.0 ppm | academie-sciences.fr | |

| Methine Proton (H-2) | δ 4.5 - 5.5 ppm | ||

| ¹³C NMR | Aromatic Carbons | δ 115 - 160 ppm | researchgate.netacademie-sciences.fr |

| Methylene Carbons (C-3, C-4) | δ 20 - 30 ppm | researchgate.netacademie-sciences.fr | |

| Methine Carbon (C-2) | δ 90 - 100 ppm | ||

| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ | academie-sciences.fr |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | mdpi.com | |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | mdpi.com | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | mdpi.com |

Note: The data in this table are representative values for chroman derivatives and may vary for this compound itself. The table is intended to provide a general overview based on available literature for related compounds.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is essential for understanding the solid-state structure and properties of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. mdpi.comscirp.org This analysis maps the regions of space where molecules are in close contact and can decompose the crystal packing into contributions from different types of intermolecular contacts. mdpi.com

For various chroman and related heterocyclic compounds, Hirshfeld surface analysis has revealed the dominant role of specific interactions in stabilizing the crystal lattice. mdpi.comrsc.org Commonly observed significant interactions include H···H, O···H, and C···H contacts. mdpi.comiucr.org For example, in the crystal structure of a flavone-chalcone hybrid containing a chroman-like moiety, Hirshfeld analysis showed that H···H (34.3%), O···H (19.2%), and C···H (16.7%) intermolecular contacts were the most significant. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing Chroman-2-ol in laboratory settings?

this compound is typically synthesized via domino reactions catalyzed by organocatalysts. A representative method involves reacting aldehydes with boronic acids in the presence of diethylamine, followed by purification via flash column chromatography. For example, (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid yield 6-chloro-4-(2-phenylethenyl)this compound after oxidation with PCC (pyridinium chlorochromate) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., CH₂Cl₂) for oxidation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming stereochemistry and purity. Mass spectrometry (MS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups. For example, the screw-boat conformation of the chromane ring system was confirmed using X-ray crystallography in one study . Researchers should cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers ensure reproducibility of this compound synthesis across different laboratories?

Detailed experimental protocols must include exact molar ratios, catalyst loading, and purification conditions. For instance, PCC oxidation of this compound derivatives requires strict stoichiometric control (e.g., 3.0 equiv. PCC) and reaction monitoring via TLC . Sharing raw data (e.g., NMR spectra, crystallographic files) in supplementary materials enhances reproducibility, as emphasized by guidelines for academic journals .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during this compound synthesis?

Discrepancies in enantioselectivity or diastereomer ratios often arise from catalyst-substrate mismatches or solvent effects. A systematic approach involves:

- Iterative screening of modular organocatalysts to optimize stereochemical control .

- Cross-validation using chiral HPLC or X-ray crystallography to confirm absolute configurations .

- Contradiction analysis by isolating principal variables (e.g., temperature, solvent polarity) and applying hypothesis-testing frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) .

Q. How can computational modeling predict this compound reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving this compound. For example, predicting the regioselectivity of oxidation or cyclization steps requires analyzing frontier molecular orbitals (FMOs) and charge distribution . Researchers should validate models against experimental data (e.g., kinetic studies) and disclose computational parameters (basis sets, solvation models) for transparency .

Q. What methodologies address stability challenges in this compound under varying pH and temperature conditions?

Accelerated stability studies using HPLC or UV-Vis spectroscopy can track degradation products. For instance, this compound derivatives may undergo hydrolysis under acidic conditions, necessitating pH-controlled storage. Experimental designs should include:

Q. How do researchers balance mechanistic studies with practical synthetic goals for this compound derivatives?

Hybrid methodologies combine kinetic experiments (e.g., Eyring analysis) with synthetic utility assessments. For example, studying the domino reaction mechanism via intermediate trapping (e.g., using quenching agents) can inform scalable protocols while retaining enantioselectivity . Journals like Beilstein Journal of Organic Chemistry prioritize studies that integrate mechanistic insights with preparative relevance .

Methodological Frameworks

Q. What ethical and reporting standards apply to this compound research?

- Data transparency : Raw spectra, crystallographic data, and computational inputs must be archived in repositories like Cambridge Structural Database (CSD) or Zenodo .

- Ethical synthesis : Adhere to green chemistry principles (e.g., minimizing PCC usage due to toxicity) and disclose safety protocols for hazardous reagents .

- Literature rigor : Cite primary sources (e.g., original synthetic procedures) over reviews, and avoid unreliable platforms like .

Q. How should researchers design comparative studies for this compound analogs?

Use "shell tables" to standardize variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.